molecular formula C25H22N2S3 B185720 3,4,5-Tris(benzylsulfanyl)pyridazine CAS No. 5788-56-7

3,4,5-Tris(benzylsulfanyl)pyridazine

Cat. No. B185720
CAS RN: 5788-56-7
M. Wt: 446.7 g/mol
InChI Key: YVNKYYPQJATQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tris(benzylsulfanyl)pyridazine is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridazine ring with three benzylsulfanyl substituents. It has been studied extensively for its potential use as a pharmaceutical compound, as well as in other areas such as materials science and catalysis.

Mechanism Of Action

The mechanism of action of 3,4,5-Tris(benzylsulfanyl)pyridazine is complex and not yet fully understood. However, it is known to inhibit certain enzymes such as monoamine oxidase and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to a range of effects such as increased neurotransmitter levels and improved cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4,5-Tris(benzylsulfanyl)pyridazine have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent inhibitory effects on certain enzymes, leading to increased neurotransmitter levels and improved cognitive function. In vivo studies have shown that this compound can cross the blood-brain barrier and has potential as a treatment for various neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 3,4,5-Tris(benzylsulfanyl)pyridazine in lab experiments include its potent inhibitory effects on certain enzymes, its ability to cross the blood-brain barrier, and its potential as a treatment for various diseases. However, there are limitations to its use, such as its relatively high cost and the complexity of its synthesis.

Future Directions

There are numerous future directions for research on 3,4,5-Tris(benzylsulfanyl)pyridazine. One potential area of research is in the development of new pharmaceutical compounds based on this compound. Another potential area of research is in the development of new catalytic applications for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in various fields.

Synthesis Methods

The synthesis of 3,4,5-Tris(benzylsulfanyl)pyridazine involves a multi-step process that has been optimized over the years. One of the most common methods involves the reaction of 3,4,5-trichloropyridazine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product. Other methods such as Suzuki coupling and Stille coupling have also been used to synthesize this compound.

Scientific Research Applications

The potential applications of 3,4,5-Tris(benzylsulfanyl)pyridazine in scientific research are numerous. One of the most promising areas of research is in the development of new pharmaceutical compounds. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied for its potential use as a catalyst in organic reactions.

properties

CAS RN

5788-56-7

Product Name

3,4,5-Tris(benzylsulfanyl)pyridazine

Molecular Formula

C25H22N2S3

Molecular Weight

446.7 g/mol

IUPAC Name

3,4,5-tris(benzylsulfanyl)pyridazine

InChI

InChI=1S/C25H22N2S3/c1-4-10-20(11-5-1)17-28-23-16-26-27-25(30-19-22-14-8-3-9-15-22)24(23)29-18-21-12-6-2-7-13-21/h1-16H,17-19H2

InChI Key

YVNKYYPQJATQTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.